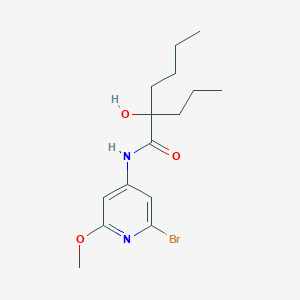
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide is a complex organic compound that features a pyridine ring substituted with bromine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide typically involves multiple steps. One common approach starts with the preparation of 2-bromo-6-methoxypyridin-4-amine. This intermediate can be synthesized by bromination of 6-methoxypyridin-4-amine . The next step involves the coupling of this intermediate with 2-hydroxy-2-propylhexanoic acid or its derivatives under appropriate conditions to form the final amide product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the bromine atom can yield various substituted pyridine derivatives .
Applications De Recherche Scientifique
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mécanisme D'action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide involves its interaction with specific molecular targets. The bromine and methoxy substituents on the pyridine ring can influence its binding affinity and specificity for certain enzymes or receptors. The hydroxy and propylhexanamide groups can further modulate its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxypyridin-4-amine: A precursor in the synthesis of the target compound.
4-Bromo-2-methylpyrimidine: Another bromine-substituted heterocyclic compound with different applications.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C15H23BrN2O3 |
|---|---|
Poids moléculaire |
359.26 g/mol |
Nom IUPAC |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide |
InChI |
InChI=1S/C15H23BrN2O3/c1-4-6-8-15(20,7-5-2)14(19)17-11-9-12(16)18-13(10-11)21-3/h9-10,20H,4-8H2,1-3H3,(H,17,18,19) |
Clé InChI |
MWSOPZAZQFIASI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


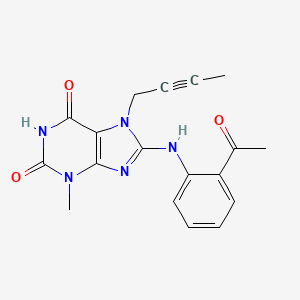
![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
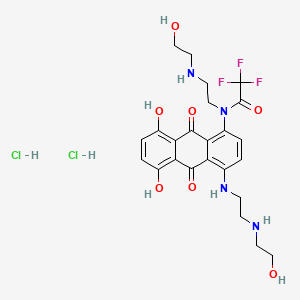
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)

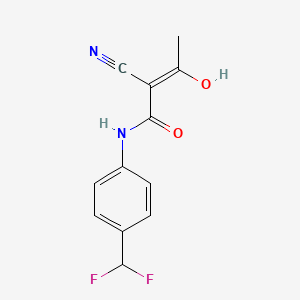



![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
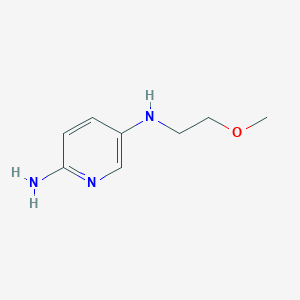
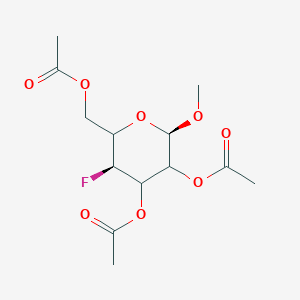
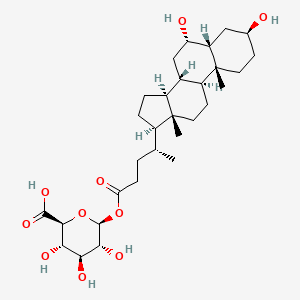
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
